4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

Description

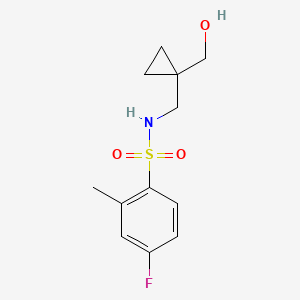

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring, a methyl substituent at the 2-position, and a cyclopropane-containing hydroxymethyl side chain. This structure combines sulfonamide pharmacophoric features with a strained cyclopropane moiety, which may enhance metabolic stability or influence binding interactions in biological systems.

Properties

IUPAC Name |

4-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c1-9-6-10(13)2-3-11(9)18(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSNDJCXAJJFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C12H14FNO2S

- Molecular Weight : 251.31 g/mol

- IUPAC Name : this compound

The structure features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that related compounds displayed inhibitory effects on bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Preliminary studies have suggested that compounds with similar structures may possess anticancer properties. For instance, the inhibition of dihydrofolate reductase (DHFR) by related sulfonamides has been linked to reduced cell proliferation in cancer cell lines. The mechanism involves the disruption of folate metabolism, which is crucial for DNA synthesis and repair .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, revealed promising antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines such as HeLa and MCF-7. The results showed that this compound inhibited cell growth with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropyl Group : The cyclopropyl moiety can be synthesized through cyclopropanation reactions involving alkenes.

- Introduction of the Sulfonamide Group : This is achieved by reacting an amine with a sulfonyl chloride derivative.

- Fluorination : Fluorine can be introduced via electrophilic fluorination methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its cyclopropylmethyl-hydroxymethyl side chain and 2-methyl-4-fluoro-benzenesulfonamide core. Below is a comparative analysis with related sulfonamide derivatives from patent and commercial sources:

Table 1: Structural and Physicochemical Comparison

Notes:

- Cyclopropane vs.

- Fluorination Patterns : The 4-fluoro group on the benzene ring is shared with Example 53 and other catalog compounds, suggesting a role in enhancing electronegativity or binding affinity .

- Side Chain Functionality : The hydroxymethyl group on the cyclopropane may improve solubility relative to hydrophobic substituents like the pyrimidinyl or butenamide groups in catalog compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.